molecular formula C18H31ClN2O2S B11942750 3-amino-4-chloro-N-dodecylbenzenesulfonamide CAS No. 51959-15-0

3-amino-4-chloro-N-dodecylbenzenesulfonamide

Cat. No.: B11942750
CAS No.: 51959-15-0
M. Wt: 375.0 g/mol
InChI Key: YJEAWHPBZBWNSC-UHFFFAOYSA-N
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Description

3-amino-4-chloro-N-dodecylbenzenesulfonamide is an organic compound with the molecular formula C18H31ClN2O2S. It belongs to the class of sulfonamides, which are known for their wide range of pharmacological activities. This compound is characterized by the presence of an amino group, a chloro group, and a dodecyl chain attached to a benzenesulfonamide core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-chloro-N-dodecylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and large-scale alkylation reactors for the final step .

Chemical Reactions Analysis

Types of Reactions

3-amino-4-chloro-N-dodecylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-4-chloro-N-dodecylbenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-amino-4-chloro-N-dodecylbenzenesulfonamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as antibacterial or antifungal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-amino-4-chloro-N-dodecylbenzenesulfonamide is unique due to its specific structural features, such as the presence of a dodecyl chain, which can influence its solubility and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

51959-15-0

Molecular Formula

C18H31ClN2O2S

Molecular Weight

375.0 g/mol

IUPAC Name

3-amino-4-chloro-N-dodecylbenzenesulfonamide

InChI

InChI=1S/C18H31ClN2O2S/c1-2-3-4-5-6-7-8-9-10-11-14-21-24(22,23)16-12-13-17(19)18(20)15-16/h12-13,15,21H,2-11,14,20H2,1H3

InChI Key

YJEAWHPBZBWNSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNS(=O)(=O)C1=CC(=C(C=C1)Cl)N

Origin of Product

United States

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